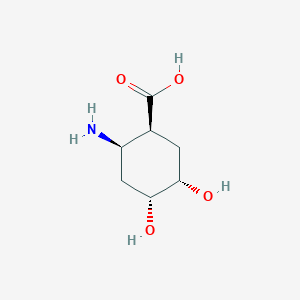
rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1RS,2SR,4RS&,5SR&)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid is a complex organic compound characterized by its cyclohexane ring structure with amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1RS,2SR,4RS&,5SR&)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of amino and hydroxyl groups followed by cyclization and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(1RS,2SR,4RS&,5SR&)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (1RS,2SR,4RS&,5SR&)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to certain biomolecules makes it a valuable tool for probing biological systems.
Medicine
In medicine, (1RS,2SR,4RS&,5SR&)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of (1RS,2SR,4RS&,5SR&)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylic acid
- (1RS,2SR,4RS&,5SR&)-2-{[(tert-butoxy)carbonyl]amino}-4,5-dihydroxycyclohexane-1-carboxylic acid
Uniqueness
(1RS,2SR,4RS&,5SR&)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid is unique due to its specific arrangement of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(1S,2R,4R,5S)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h3-6,9-10H,1-2,8H2,(H,11,12)/t3-,4+,5-,6+/m0/s1 |
InChI Key |
GTBPANMHPBGVAV-BGPJRJDNSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C[C@H]([C@H]1O)O)N)C(=O)O |
Canonical SMILES |
C1C(C(CC(C1O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


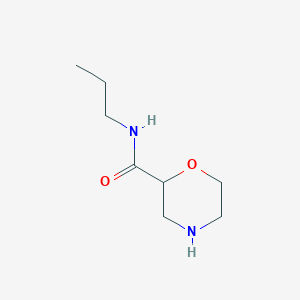
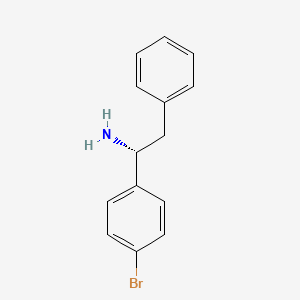


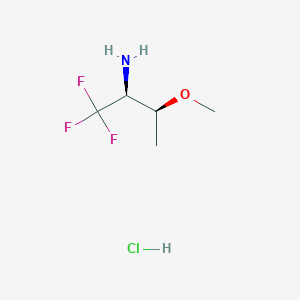
![1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride](/img/structure/B13508506.png)
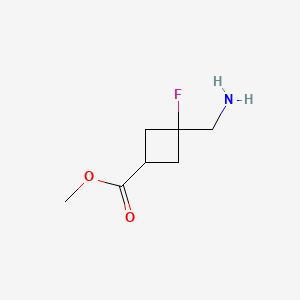
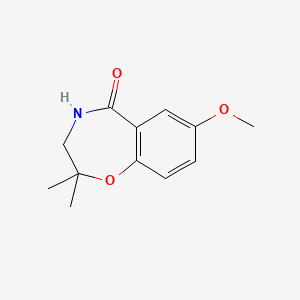
![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)

![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
